Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide
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Overview
Description
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide is a chemical compound with the molecular formula C18H13BrN2O2 and a molecular weight of 369.221 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety, a brominated phenyl group, and a furan ring linked through a hydrazide bond. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide typically involves the condensation of 5-(4-bromo-phenyl)-furan-2-carbaldehyde with benzoic acid hydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Chemical Reactions Analysis
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas with a catalyst, and various nucleophiles such as amines or thiols .
Scientific Research Applications
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions . The brominated phenyl group may also contribute to its biological activity by facilitating interactions with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide can be compared with other similar compounds, such as:
2-Hydroxy-benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide: This compound has an additional hydroxyl group, which may enhance its solubility and reactivity.
Benzoic acid [5-(2,4-dichloro-phenyl)-furan-2-ylmethylene]-hydrazide: The presence of dichloro groups instead of a single bromine atom can alter its chemical and biological properties.
Benzoic acid [5-(2-nitro-phenyl)-furan-2-ylmethylene]-hydrazide: The nitro group introduces different electronic effects, potentially affecting its reactivity and biological activity.
Properties
Molecular Formula |
C18H13BrN2O2 |
---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-8-6-13(7-9-15)17-11-10-16(23-17)12-20-21-18(22)14-4-2-1-3-5-14/h1-12H,(H,21,22)/b20-12+ |
InChI Key |
HNNPFDXOMRZAJL-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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